molecular formula C19H23N3O3 B2866897 (3-Methoxyphenyl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone CAS No. 2379987-88-7

(3-Methoxyphenyl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone

Cat. No. B2866897
CAS RN: 2379987-88-7
M. Wt: 341.411
InChI Key: LGZUWKDOGYBAGL-UHFFFAOYSA-N
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Description

(3-Methoxyphenyl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as MP-10 and is a selective dopamine D3 receptor antagonist. The synthesis method for MP-10 involves several steps, including the use of piperidine, pyridazine, and methoxyphenyl components.

Mechanism of Action

MP-10 selectively targets dopamine D3 receptors, which are involved in the reward pathway. By blocking the activity of these receptors, MP-10 reduces the rewarding effects of drugs of abuse, making it a potential anti-addictive agent. MP-10 also modulates the activity of dopamine D2 receptors, which are involved in motor function. By modulating the activity of these receptors, MP-10 has potential as a treatment for Parkinson's disease and drug-induced dyskinesia.
Biochemical and Physiological Effects
MP-10 has been shown to have several biochemical and physiological effects. MP-10 has been shown to reduce drug-seeking behavior in animal models of addiction. MP-10 has also been shown to improve motor function in animal models of Parkinson's disease. Additionally, MP-10 has been shown to reduce drug-induced dyskinesia in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using MP-10 in lab experiments is its selectivity for dopamine D3 receptors. This allows researchers to specifically target these receptors without affecting other dopamine receptors. One limitation of using MP-10 in lab experiments is its potential toxicity. MP-10 has been shown to have toxic effects at high doses, which may limit its use in certain experiments.

Future Directions

There are several future directions for MP-10 research. One direction is to further explore its potential as an anti-addictive agent. MP-10 has shown promise in reducing drug-seeking behavior, but further research is needed to determine its effectiveness in humans. Another direction is to explore its potential as a treatment for Parkinson's disease and drug-induced dyskinesia. MP-10 has shown promise in improving motor function, but further research is needed to determine its safety and effectiveness in humans. Additionally, future research could explore the potential of MP-10 in treating other neurological disorders that involve dopamine dysregulation.

Synthesis Methods

The synthesis method for MP-10 involves the use of piperidine, pyridazine, and methoxyphenyl components. The first step involves the reaction of piperidine with 6-methylpyridazine to form a piperidine-pyridazine intermediate. The intermediate is then reacted with 3-methoxyphenyl isocyanate to form the final product, MP-10. The synthesis method for MP-10 has been optimized to increase yield and purity.

Scientific Research Applications

MP-10 has been the subject of several scientific studies due to its potential therapeutic applications. MP-10 has been shown to have potential as an anti-addictive agent, as it selectively targets dopamine D3 receptors, which are involved in the reward pathway. MP-10 has also been studied for its potential in treating Parkinson's disease, as it has been shown to improve motor function in animal models. Additionally, MP-10 has been studied for its potential in treating drug-induced dyskinesia, a side effect of long-term use of Parkinson's disease medication.

properties

IUPAC Name

(3-methoxyphenyl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-14-6-7-18(21-20-14)25-13-15-8-10-22(11-9-15)19(23)16-4-3-5-17(12-16)24-2/h3-7,12,15H,8-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGZUWKDOGYBAGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OCC2CCN(CC2)C(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[1-(3-Methoxybenzoyl)piperidin-4-yl]methoxy}-6-methylpyridazine

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